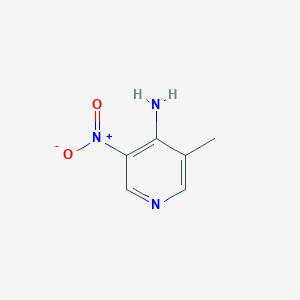

4-氨基-5-甲基-3-硝基吡啶

描述

Microbial Transformation of 4-Amino-5-methyl-3-nitropyridine

The study of the biotransformation of 4-Amino-5-methyl-3-nitropyridine by Cunninghamella elegans ATCC 26269 revealed the production of three distinct products, each with a molecular weight of 169 Da. These products were identified as 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide. The biotransformation process was also observed with Streptomyces antibioticus ATCC 14890, which yielded two different products, one of which was acid labile. The stable product was identified as 2-amino-4-methyl-3-nitro-6(1H)-pyridinone. The study also explored the inhibition of microbial hydroxylation by sulfate ion and scaled up the biotransformation process to a 15-l fermentor, achieving a yield of approximately 13% for 2-amino-5-hydroxy-4-methyl-3-nitropyridine .

Synthesis Analysis

The synthesis of N-modified 4-aminopyridine-3-carboxylates was achieved through ring transformation of 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones. This process allowed for the introduction of various amino groups at the 4-position and modification of vicinal positions. Additionally, a bicyclic pyridine was synthesized using the vicinal functionality of a 4-aminopyridine-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 4-Amino-5-methyl-3-nitropyridine was investigated through X-ray structure analysis, revealing that the crystal belongs to the P2 1 /c space group of the monoclinic system. The molecules in the crystal are joined into centrosymmetric dimers by N–H⋯N hydrogen bonds, forming rings of Ci symmetry. The N–H bonds of the amino groups are also involved in N–H⋯O hydrogen bonds with the oxygen atoms of the nitro groups, joining the dimers into an infinite plane .

Chemical Reactions Analysis

The reactivity of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, substituted with a nitropyridine group, was studied in the presence of triethylamine. This reaction led to the formation of imidazo[1,2-a]pyridines and indoles, with the type of substituent affecting the product distribution. For instance, 4-bromophenyl and 4-methylphenyl substituents yielded only imidazopyridines, while the 4-methoxyphenyl derivative produced a mixture of imidazo[1,2-a]pyridine and 2-pyridylaminoindole .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-5-methyl-3-nitropyridine and its derivatives were further elucidated through vibrational studies and quantum chemical calculations. The crystal structures of the nitroderivatives were determined, and the compounds exhibited layered arrangements stabilized by N-H⋯N and N-H⋯O hydrogen bonds. The molecular structures were compared using DFT B3LYP/6-311G(2d,2p) calculations and experimental IR and Raman spectra, providing insights into the vibrational behavior of the molecules .

科学研究应用

Nonlinear Optics and Optical Limiting Applications

Application : 2-amino-5-nitropyridine 4-chlorobenzoic acid (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications .

Method : The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .

Results : The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

Synthesis of Substituted Pyridines

Application : Reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. This is used to synthesize 3-nitropyridine and 4-substituted-3-nitropyridines .

Method : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Results : With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

Synthesis of Ethyl 6-Azaindole-2-Carboxylate

Application : 4-Methyl-3-nitropyridine may be used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate .

Method : The specific method of synthesis is not provided in the source .

Results : The specific results or outcomes of this application are not provided in the source .

Synthesis of Imidazo[4,5-c]pyridines

Application : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .

Method : The specific method of synthesis is not provided in the source .

Results : The specific results or outcomes of this application are not provided in the source .

Synthesis of 2-Substituted-5-Nitropyridines

Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

Method : The specific method of synthesis is not provided in the source .

Results : The specific results or outcomes of this application are not provided in the source .

Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Method : The specific method of synthesis is not provided in the source .

Results : High regioselectivities and yields have been obtained in both cases .

Synthesis of Ethyl 6-Azaindole-2-Carboxylate

Application : 4-Methyl-3-nitropyridine may be used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate .

Method : The specific method of synthesis is not provided in the source .

Results : The specific results or outcomes of this application are not provided in the source .

Synthesis of 3-Substituted Azaindoles

Application : 4-Methyl-3-nitropyridine may also be used as a starting material in the synthesis of 3-substituted azaindoles .

Method : The specific method of synthesis is not provided in the source .

Results : The specific results or outcomes of this application are not provided in the source .

安全和危害

4-Amino-5-methyl-3-nitropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

属性

IUPAC Name |

3-methyl-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOWXBARPYDGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462198 | |

| Record name | 4-Amino-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-methyl-3-nitropyridine | |

CAS RN |

18227-67-3 | |

| Record name | 3-Methyl-5-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18227-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)

![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)